molecular formula C14H27BrO2 B147172 2-Bromotetradecanoic acid CAS No. 135312-82-2

2-Bromotetradecanoic acid

Cat. No.: B147172
CAS No.: 135312-82-2
M. Wt: 307.27 g/mol
InChI Key: GBBKJNDQLLKTCX-UHFFFAOYSA-N
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Description

2-Bromotetradecanoic acid, also known as α-Bromomyristic acid, is a brominated fatty acid with the molecular formula C₁₄H₂₇BrO₂ and a molecular weight of 307.27 g/mol It is a derivative of tetradecanoic acid (myristic acid) where a bromine atom is substituted at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromotetradecanoic acid can be synthesized through the bromination of tetradecanoic acid. The typical synthetic route involves the following steps:

    Bromination of Tetradecanoic Acid: Tetradecanoic acid is reacted with bromine in the presence of a catalyst such as phosphorus tribromide (PBr₃) or sulfur bromide (S₂Br₂). The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) under controlled temperature conditions to ensure selective bromination at the second carbon position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Raw Material Preparation: Tetradecanoic acid is sourced and purified.

    Bromination Reaction: The bromination reaction is conducted in large reactors with precise control over temperature and reaction time to maximize yield and purity.

    Purification: The crude product is purified through recrystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromotetradecanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.

    Reduction Reactions: The compound can be reduced to tetradecanoic acid by using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives like aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

Major Products

    Substitution: Formation of 2-hydroxytetradecanoic acid or 2-aminotetradecanoic acid.

    Reduction: Formation of tetradecanoic acid.

    Oxidation: Formation of 2-oxotetradecanoic acid or 2-tetradecanone.

Scientific Research Applications

2-Bromotetradecanoic acid has several scientific research applications:

    Biology: Studied for its effects on lipid metabolism and as a potential inhibitor of fatty acid oxidation.

    Medicine: Investigated for its potential therapeutic effects in metabolic disorders and as a tool to study the role of fatty acids in cellular processes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other brominated compounds.

Mechanism of Action

The mechanism of action of 2-Bromotetradecanoic acid involves its interaction with enzymes and cellular pathways related to fatty acid metabolism. The bromine atom at the second carbon position makes the compound a potent inhibitor of enzymes involved in β-oxidation, such as acyl-CoA dehydrogenase. This inhibition disrupts the normal metabolic processes, leading to altered lipid profiles and energy production in cells.

Comparison with Similar Compounds

2-Bromotetradecanoic acid can be compared with other brominated fatty acids and tetradecanoic acid derivatives:

    2-Bromotridecanoic acid: Similar structure but with one less carbon atom, leading to different physical and chemical properties.

    2-Chlorotetradecanoic acid: Chlorine atom instead of bromine, resulting in different reactivity and biological effects.

    Tetradecanoic acid: The parent compound without halogen substitution, used as a reference for studying the effects of halogenation.

The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-bromotetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H27BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13H,2-12H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBKJNDQLLKTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884484
Record name 2-Bromotetradecanoic acid
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Molecular Weight

307.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10520-81-7, 135312-82-2
Record name 2-Bromotetradecanoic acid
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Record name Tetradecanoic acid, 2-bromo-
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Record name 2-Bromotetradecanoic acid
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Record name Tetradecanoic acid, 2-bromo-
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Record name 2-Bromotetradecanoic acid
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Record name 2-bromotetradecanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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